![molecular formula C7H12Cl2N2O B1383349 3-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride CAS No. 857429-62-0](/img/structure/B1383349.png)
3-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride
Overview
Description
3-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an aminomethyl group attached to a pyridinone ring, making it a versatile intermediate for synthesizing other compounds.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 6-methyl-1,2-dihydropyridin-2-one as the starting material.
Amination Reaction: The amination step involves the introduction of the aminomethyl group. This can be achieved through reductive amination using formaldehyde and ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Acidification: The resulting product is then acidified to form the dihydrochloride salt, usually by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Nucleophiles such as ammonia, amines, and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Amides, esters, and other substituted pyridinones.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 3-(aminomethyl)-6-methyl-1,2-dihydropyridin-2-one exhibit antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of dihydropyridinone derivatives have shown promise in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels may contribute to its protective effects against neuronal damage .
Pharmacological Applications
Antidepressant Potential
The structure of this compound suggests it may interact with serotonin receptors, leading to antidepressant-like effects in preclinical models. This has opened avenues for further research into its efficacy and safety as a potential treatment for depression .
Cardiovascular Health
There is emerging evidence that dihydropyridine derivatives can influence cardiovascular health by affecting calcium channels and vascular smooth muscle contraction. This mechanism could be beneficial in managing hypertension and other cardiovascular conditions .
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of dihydropyridinone derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure significantly enhanced antimicrobial potency, leading researchers to propose further exploration of 3-(aminomethyl)-6-methyl-1,2-dihydropyridin-2-one as a scaffold for antibiotic development .
Case Study: Neuroprotection
In a preclinical study on neurodegenerative diseases, researchers administered this compound to animal models of Alzheimer's disease. The findings revealed a reduction in amyloid plaque formation and improved cognitive function, suggesting its potential as a therapeutic agent in neuroprotection .
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride exerts its effects depends on its specific application. For instance, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reactions it undergoes.
Comparison with Similar Compounds
3-(Aminomethyl)pyridine: Similar structure but lacks the dihydrochloride salt form.
2-Picolylamine: Another pyridine derivative with different substitution patterns.
4-(Aminomethyl)pyridine: Similar aminomethyl group but different position on the pyridine ring.
Uniqueness: The uniqueness of 3-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride lies in its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.
Biological Activity
3-(Aminomethyl)-6-methyl-1,2-dihydropyridin-2-one dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in the medical field.
- Molecular Formula: C7H12Cl2N2O
- Molecular Weight: 211.09 g/mol
- IUPAC Name: this compound
- CAS Number: 857429-62-0
The compound's structure features a dihydropyridinone core with an amino group and methyl substituent, enhancing its solubility and stability in aqueous environments .
NMDA Receptor Modulation
Research indicates that this compound acts as a positive allosteric modulator of NMDA receptors. This modulation is crucial for synaptic plasticity and memory functions, suggesting potential therapeutic applications in treating cognitive impairments and neurodegenerative diseases such as Alzheimer's .
Catalytic Activity
The compound has also been identified as an effective catalyst for the amidation and esterification of carboxylic acids, fundamental reactions in pharmaceutical synthesis. Studies demonstrate that it enhances reaction rates and yields, making it valuable in the development of new drug molecules .
The biological activity of this compound is attributed to its ability to interact with various biological targets. Interaction studies have shown that it can bind to multiple receptors beyond NMDA receptors, indicating a broad spectrum of pharmacological effects. Techniques such as molecular docking and binding affinity assays are used to elucidate these interactions .
Case Studies and Research Findings
- Cognitive Enhancements:
- Antioxidant Properties:
- Synthesis and Optimization:
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Methylpyridin-2-one | Methyl group at position 4 | Lacks amino functionality |
3-Aminomethylpyridin-2(1H)-one | Aminomethyl group at position 3 | No dihydrochloride salt form |
6-Methylpyridin-2(1H)-one | Methyl group at position 6 | No aminomethyl substituent |
The unique combination of functional groups in this compound enhances its biological activity compared to structurally similar compounds .
Properties
IUPAC Name |
3-(aminomethyl)-6-methyl-1H-pyridin-2-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-5-2-3-6(4-8)7(10)9-5;;/h2-3H,4,8H2,1H3,(H,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDRGVCSWMXVQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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